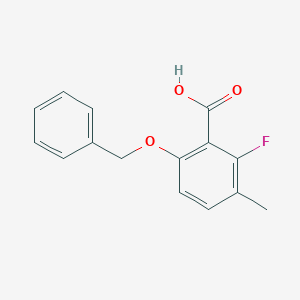

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid

Description

Contextualization within the Field of Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, providing a foundational scaffold for a vast array of molecules used in medicine, agriculture, and materials science. The chemical behavior of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring. These groups modify the acidity of the carboxylic acid and the reactivity of the ring towards further chemical transformations.

The substituents on 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid create a complex electronic and steric environment:

2-Fluoro Group : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid. mdpi.compearson.com

3-Methyl Group : This group has a mild electron-donating effect through hyperconjugation, slightly counteracting the acid-strengthening effect of the fluorine.

6-Benzyloxy Group : The oxygen atom is electron-withdrawing by induction, but the phenyl ring allows for electron donation through resonance. Its significant steric bulk, being ortho to the carboxylic acid, causes a phenomenon known as the "ortho effect." This forces the carboxyl group out of the plane of the benzene (B151609) ring, which can further increase acidity by destabilizing the protonated form and stabilizing the resulting carboxylate anion. pearson.comresearchgate.net

The interplay of these effects makes the molecule a compelling subject for studying substituent effects on chemical properties. Electron-withdrawing groups generally increase the acidity (lower pKa) of benzoic acid by stabilizing the negative charge of the conjugate base, while electron-donating groups decrease acidity. scribd.com

Table 1: Acidity (pKa) of Selected Substituted Benzoic Acids

Illustrates the effect of various substituents on the acidity of benzoic acid in water.

| Compound | pKa Value | Effect of Substituent |

|---|---|---|

| Benzoic acid | 4.20 oup.com | Reference |

| 2-Fluorobenzoic acid | 3.27 | Acid-strengthening (Inductive withdrawal) |

| 3-Methylbenzoic acid (m-Toluic acid) | 4.27 | Weak acid-weakening (Donating) |

| 4-Methoxybenzoic acid (p-Anisic acid) | 4.47 | Acid-weakening (Resonance donation > Inductive withdrawal) |

| 2-Nitrobenzoic acid | 2.17 | Strong acid-strengthening (Inductive & Resonance withdrawal) pearson.com |

Historical Development of Aromatic Carboxylic Acid Derivatives in Medicinal and Synthetic Chemistry

The history of aromatic carboxylic acid derivatives in medicine is rich and impactful. One of the earliest and most significant examples is salicylic (B10762653) acid, originally derived from willow bark and used for centuries to treat pain and fever. galtrx.comdovepress.com Its synthetic derivative, acetylsalicylic acid, was introduced by Bayer in 1897 as Aspirin (B1665792), marking the dawn of the modern pharmaceutical industry and the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). galtrx.comualberta.caarapc.com The success of aspirin spurred the development of numerous other aromatic acid derivatives for pain and inflammation, including ibuprofen (B1674241) and indomethacin. arapc.comnih.gov

Another pivotal moment came in the 1930s with the discovery of sulfonamides, or "sulfa drugs." researchgate.netebsco.com Researchers at Bayer discovered that a red dye named Prontosil had potent antibacterial activity. huvepharma.comwikipedia.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide, an aromatic derivative. wikipedia.orgopenaccesspub.org This breakthrough provided the first broadly effective systemic antibacterials and saved countless lives before the widespread availability of penicillin. huvepharma.comwikipedia.org These historical milestones underscore the fundamental role of the aromatic carboxylic acid scaffold in the development of transformative medicines.

Significance of Fluorine and Benzyloxy Substituents in Aromatic Systems

The strategic incorporation of specific functional groups is a key tactic in modern medicinal chemistry to optimize the properties of a drug candidate. The fluorine and benzyloxy groups present in this compound are prime examples of this approach.

Fluorine: The introduction of fluorine into a molecule can profoundly alter its biological and physical properties. tandfonline.com Its small size allows it to mimic a hydrogen atom, yet its high electronegativity imparts unique characteristics. tandfonline.comacs.org In drug design, fluorination is often used to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. bohrium.com It can also modulate the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability. mdpi.comacs.orgbohrium.com

Table 2: Key Roles of Fluorine in Medicinal Chemistry

Summarizes the strategic advantages of incorporating fluorine into drug candidates.

| Property Modified | Underlying Mechanism | Therapeutic Advantage |

|---|---|---|

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is stronger than a Carbon-Hydrogen (C-H) bond, resisting enzymatic cleavage. mdpi.com | Increased drug half-life and bioavailability. tandfonline.com |

| Binding Affinity | Fluorine's electronegativity can create favorable electrostatic or dipole interactions with amino acid residues in a protein's active site. bohrium.com | Enhanced potency and selectivity. |

| Acidity (pKa) | Strong inductive electron withdrawal stabilizes anionic forms of adjacent acidic groups. mdpi.com | Modulation of a drug's ionization state, affecting solubility and cell penetration. acs.org |

| Lipophilicity/Permeability | Fluorine substitution can increase a molecule's lipophilicity, aiding its passage across biological membranes. mdpi.com | Improved absorption and distribution. researchgate.net |

Benzyloxy Group: The benzyloxy group (often abbreviated as BnO) consists of a benzyl (B1604629) group (C₆H₅CH₂–) linked through an oxygen atom. It serves two primary roles in chemistry. Firstly, it can act as a "pharmacophore," a part of a molecule's structure responsible for its biological activity, by participating in key binding interactions such as π-π stacking with aromatic residues in a biological target. nih.gov Studies have shown that introducing a benzyloxy group can enhance the potency of certain compounds. acs.org Secondly, it is widely used in organic synthesis as a robust protecting group for alcohols and phenols. chem-station.com It is stable to a wide range of acidic and basic conditions but can be readily removed under mild reductive conditions (e.g., catalytic hydrogenation), making it a valuable tool in multi-step syntheses. chem-station.comwikipedia.org

Rationale for Dedicated Academic Investigation of this compound

While extensive research on this specific molecule is not widely published, the rationale for its investigation can be logically deduced from its structure. The compound represents a deliberate convergence of functional groups known to impart valuable properties in medicinal and synthetic chemistry. The academic investigation of such a molecule is driven by the goal of creating novel chemical entities with potentially superior characteristics.

The specific arrangement of substituents suggests a molecule designed for purpose:

A Scaffold for Synthesis : The benzoic acid core is a versatile starting point. Its carboxylic acid handle can be converted into esters, amides, or other functional groups, allowing for the construction of a library of related compounds. Precursors like 2-fluoro-3-methylbenzoic acid are known intermediates in pharmaceutical development. orgsyn.org

Built-in Metabolic Resistance : The 2-fluoro substituent is strategically placed to potentially block metabolic hydroxylation of the aromatic ring, a common pathway for drug deactivation. bohrium.com

Modulated Acidity and Conformation : The combination of ortho-fluoro and ortho-benzyloxy groups creates a unique steric and electronic environment around the carboxylic acid, fine-tuning its acidity and conformational preference, which can be critical for receptor binding.

Dual-Purpose Benzyloxy Group : The benzyloxy group could be explored as a pharmacophore to enhance biological activity. nih.gov Alternatively, it can serve as a protected phenol (B47542). Its removal in a final synthetic step would yield a 6-hydroxy-2-fluoro-3-methylbenzoic acid derivative, a functionality that is also important for biological interactions.

Synthesizing and characterizing this molecule allows researchers to test hypotheses about how these specific functional group combinations influence molecular properties and biological activity.

Overview of Current Research Trajectories for Novel Organic Scaffolds

Contemporary chemical research, particularly in drug discovery, is heavily focused on the exploration of "chemical space"—the vast theoretical collection of all possible organic molecules. A key strategy in this exploration is the design and synthesis of novel organic scaffolds. A scaffold is the core structure of a molecule, which can be decorated with various functional groups to create a library of diverse compounds. ashp.org

Current research trajectories are moving beyond traditional, flat aromatic scaffolds to include more three-dimensional structures, which can offer better selectivity for biological targets. However, the development of novel, decorated aromatic scaffolds like this compound remains a vital area of investigation. The focus is on creating "lead-oriented" or "biologically-relevant" scaffolds that incorporate features known to be favorable for drug-like properties. By synthesizing and screening libraries based on such novel scaffolds, researchers aim to identify new hits for therapeutic targets and expand the toolkit of molecular building blocks available for creating the next generation of medicines and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methyl-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPUYSSKBHHKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Retrosynthetic Analysis of the 6-(Benzyloxy)-2-fluoro-3-methylbenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis begins by identifying the key functional groups and their relationships on the aromatic ring. The primary disconnections can be envisioned at the C-C bond of the carboxylic acid, the C-O bond of the benzyloxy group, and the C-F bond.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (Carboxylic Acid): This disconnection points to a substituted fluorotoluene derivative. The carboxylic acid group can be introduced via carboxylation of an organometallic intermediate or by oxidation of a methyl group. youtube.com

Disconnect 2 (Benzyloxy Group): The benzyloxy group can be installed through a Williamson ether synthesis, involving a phenol (B47542) and a benzyl (B1604629) halide. This suggests a precursor such as 2-fluoro-6-hydroxy-3-methylbenzoic acid or a related derivative.

Disconnect 3 (Fluoro Group): The fluorine atom can be introduced via electrophilic fluorination. researchgate.netresearchgate.net The directing effects of the other substituents are crucial for achieving the desired regioselectivity.

This analysis suggests that a key intermediate could be a substituted toluene (B28343) or phenol, upon which the remaining functional groups are sequentially installed. The order of these transformations is critical to manage the directing effects of the substituents and avoid unwanted side reactions.

Strategies for Constructing the Substituted Benzoic Acid Core

The formation of the benzoic acid core is a fundamental step in the synthesis. Two primary strategies are considered: carboxylation of the aromatic ring and oxidation of a pre-existing methyl group.

Carboxylation Reactions for Aromatic Rings

Carboxylation involves the direct introduction of a carboxylic acid group onto the aromatic ring. This is often achieved by reacting an organometallic derivative with carbon dioxide.

Organolithium and Grignard Reagents: A common approach involves the formation of an aryllithium or Grignard reagent from an aryl halide, followed by quenching with CO2. The regioselectivity is determined by the position of the halogen atom in the precursor.

Frustrated Lewis Pairs (FLPs): More recent methods utilize "Frustrated Lewis Pairs" to activate CO2 for the carboxylation of aromatic compounds. researchgate.net Si/Al-based FLPs have shown promise in catalyzing the carboxylation of toluene with good yields. researchgate.net

Carbonate-Promoted Carboxylation: Carboxylation can also be achieved using carbonate salts at elevated temperatures and pressures. google.com This method has been applied to the synthesis of various aromatic carboxylic acids. google.com

Table 1: Comparison of Carboxylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Organometallic Carboxylation | Aryl halide, Mg or BuLi, CO2 | Anhydrous, often low temperature | High yields, well-established | Requires pre-functionalization with a halogen, sensitive to moisture |

| FLP-Catalyzed Carboxylation | Aromatic substrate, Si/Al FLP, CO2 | Catalytic | Milder conditions, direct C-H carboxylation possible | Catalyst can be complex and expensive |

| Carbonate-Promoted Carboxylation | Aromatic substrate, Carbonate salt, CO2 | High temperature and pressure | Utilizes readily available reagents | Harsh reaction conditions may not be suitable for all substrates |

Oxidation of Methyl or Alkyl Substituents to Carboxylic Acids

An alternative to direct carboxylation is the oxidation of a methyl group already present on the aromatic ring. This is a common and effective method for synthesizing benzoic acids. tandfonline.com

Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid have traditionally been used for this transformation. youtube.com However, these reagents can be harsh and may not be compatible with sensitive functional groups.

Catalytic Oxidation: Milder and more selective methods have been developed using catalysts. For instance, Co(OAc)2/NaBr in acetic acid can be used for the aerobic oxidation of substituted toluenes. organic-chemistry.org Vanadium pentoxide in sulfuric acid is another effective system for oxidizing electron-deficient aryl methyl groups. google.com

Photo-oxidation: Photo-oxidation in the presence of N-bromosuccinimide (NBS) and molecular oxygen offers a method for the direct conversion of an aromatic methyl group to a carboxylic acid. researchgate.net

Table 2: Selected Methods for the Oxidation of Aromatic Methyl Groups | Oxidizing System | Substrate Scope | Conditions | Key Features | | --- | --- | --- | --- | | KMnO4 | Wide range of toluenes | Often basic, followed by acidification | Inexpensive and powerful oxidant | Can be unselective and produce significant waste | | Co(OAc)2/NaBr/AcOH | Substituted toluenes | Acetic acid, air or O2 | Catalytic, milder than permanganate | Requires bromide co-catalyst | | V2O5/H2SO4 | Electron-deficient toluenes | Concentrated sulfuric acid, heat | Effective for deactivated systems | Harsh acidic conditions | | NBS/O2/Photoirradiation | Toluene derivatives | Photoirradiation | Radical-based mechanism | Can be highly selective |

Regioselective Introduction of Functional Groups

The precise placement of the benzyloxy and fluoro groups is essential for the synthesis of the target molecule. This requires careful consideration of the directing effects of the substituents already on the ring.

Methodologies for Installing the Benzyloxy Group

The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl halide.

Base-Mediated Benzylation: The most common method involves deprotonating a phenol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, followed by the addition of benzyl bromide or chloride. researchgate.net

Palladium-Catalyzed Benzylation: For substrates that are sensitive to basic conditions, palladium-catalyzed methods have been developed. These reactions can proceed under neutral conditions, using benzyl carbonates as the benzylating agents. organic-chemistry.org

The regioselectivity of this reaction is inherently controlled if a phenol with the desired substitution pattern is used as the starting material. For instance, starting with 2-fluoro-6-hydroxy-3-methylbenzaldehyde (B13889221) would allow for the selective benzylation of the hydroxyl group.

Directed Fluorination Techniques on Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of fluorine. Electrophilic fluorination is a common strategy, employing reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com

Electrophilic Fluorinating Reagents: A variety of N-F reagents are available, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com These reagents are generally more manageable and selective than elemental fluorine.

Directing Group Strategies: The regioselectivity of electrophilic fluorination is governed by the electronic and steric properties of the substituents on the ring. In some cases, a directing group can be used to achieve site-selective fluorination. For example, a removable 2-pyridyloxy group has been used to direct the fluorination of phenols. acs.org

Ortho-Fluorination of Phenols: The hydroxyl group is a strong ortho-, para-director. Therefore, direct fluorination of a phenol precursor could potentially lead to the desired 2-fluoro isomer, although mixtures with the para-isomer are common. nih.gov Photocatalytic methods for the direct ortho-fluorination of phenols have also been reported. google.com

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Key Characteristics |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Crystalline solid, commercially available, widely used for a variety of substrates. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, highly electrophilic, soluble in many organic solvents. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Can be tuned by modifying the pyridine (B92270) ring, reactivity varies with the counterion. |

Methylation Strategies for Aromatic Systems

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis and is critical for constructing the 3-methyl-substituted core of this compound. The choice of methylation strategy depends on the nature of the substrate, particularly the directing effects and reactivity of existing substituents like the fluorine, hydroxyl (or benzyloxy), and carboxylic acid groups.

Several established methods for aromatic methylation could be employed in the synthesis of precursors:

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with an alkyl halide (e.g., methyl chloride or methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). However, this reaction is often plagued by issues of polyalkylation and rearrangement, and the strong activating groups already on the ring can lead to a lack of regioselectivity. The presence of a deactivating carboxyl group would also inhibit this reaction.

Organometallic Cross-Coupling Reactions: A more controlled and regioselective approach involves cross-coupling reactions. For instance, a halogenated aromatic precursor could be coupled with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) or methylboronic acid in a Suzuki-Miyaura coupling, catalyzed by a palladium complex. This offers high selectivity for the position of methylation.

Reductive Methylation: In some cases, a formyl group (CHO) can be introduced to the aromatic ring via formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) and then subsequently reduced to a methyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Multi-step Reaction Sequences and Yield Optimization

A representative synthetic sequence is outlined below:

Protection of the Phenolic Hydroxyl Group : The hydroxyl group of a precursor such as 2-fluoro-6-hydroxy-3-methylbenzoic acid is acidic and can interfere with subsequent reactions. Therefore, it is protected as a benzyl ether.

Final Compound Formation : This protection step directly yields the target molecule, this compound.

Yield optimization in such a sequence involves a systematic approach to each step:

Reagent Selection : Choosing highly efficient and selective reagents. For the benzylation step, the choice of benzylating agent and base is critical.

Reaction Conditions : Optimizing parameters such as temperature, reaction time, solvent, and catalyst loading (if applicable) to minimize side product formation and drive the reaction to completion.

Work-up and Purification : Employing efficient extraction and purification techniques at each stage to isolate the intermediate in high purity, which is essential for the success of the subsequent step.

Protecting Group Chemistry in Complex Synthesis (e.g., benzyl protection)

In the synthesis of complex organic molecules, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting under a specific set of conditions. acs.org For the synthesis of this compound, the benzyl group (Bn) is an ideal choice for protecting the phenolic hydroxyl group due to its stability under a wide range of acidic and basic conditions. acs.orglibretexts.org

The most common method for introducing the benzyl protecting group is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. organic-chemistry.org

Key aspects of benzyl protection include:

Formation : The reaction is typically carried out using a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. organic-chemistry.org

Stability : Benzyl ethers are robust and stable to many reagents, including hydrides, organometallics, and mild acidic or basic hydrolysis conditions that would cleave other protecting groups like silyl (B83357) ethers. uwindsor.ca

Cleavage : If necessary in a longer synthetic route, the benzyl group can be selectively removed. The most common method is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst), which cleaves the C-O bond to regenerate the alcohol and produce toluene as a byproduct. libretexts.orgorganic-chemistry.org Other cleavage methods include using strong acids or dissolving metal reductions. organic-chemistry.orguwindsor.ca

Table 1: Common Reagents for Benzyl Ether Formation

| Benzylating Agent | Base | Typical Solvent | Conditions |

|---|---|---|---|

| Benzyl bromide (BnBr) | Sodium hydride (NaH) | DMF, THF | 0°C to room temp. |

| Benzyl chloride (BnCl) | Potassium carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Reflux |

| Benzyl bromide (BnBr) | Silver(I) oxide (Ag₂O) | Dichloromethane (DCM) | Room temp. |

| Benzyl trichloroacetimidate | Triflic acid (TfOH) | DCM / Cyclohexane | 0°C to room temp. |

Coupling Reactions Utilizing Aromatic Halides or Boronic Acids (e.g., Suzuki-Miyaura coupling if applicable to precursors)

While not directly used to form the final molecule from a protected precursor, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for assembling the substituted aromatic core of the precursors themselves. mdpi.com The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide (like an aryl bromide or iodide). researchgate.net

This strategy could be hypothetically employed to synthesize a key intermediate. For example, one could couple a di-halogenated aromatic compound with an appropriate boronic acid to introduce either the methyl or the carboxyl group (or a precursor to it).

A hypothetical Suzuki-Miyaura coupling for a precursor could involve:

Reactants : An aryl halide (e.g., 2-bromo-6-fluorobenzoic acid) and a methylboronic acid (or vice versa).

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, along with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos).

Base : A base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.

Solvent : A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. nih.gov

Recent advancements have focused on developing water-soluble catalysts to make these reactions more environmentally friendly. researchgate.netrsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-6-fluorotoluene | Electrophile |

| Boronic Acid | 3-Carboxyphenylboronic acid | Nucleophile Source |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid |

| Solvent System | Toluene/Water, Dioxane/Water | Solubilizes reactants |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency. instituteofsustainabilitystudies.com Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comncfinternational.it

Key green chemistry principles applicable to the synthesis include:

Waste Prevention : Designing the synthetic route to minimize byproduct formation. This involves choosing reactions with high atom economy. jddhs.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. The protection step (Williamson ether synthesis) generally has good atom economy, but the formation of salt byproducts should be considered.

Use of Safer Solvents and Auxiliaries : Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose health and environmental risks. Green alternatives include water, ethanol, or supercritical CO₂. instituteofsustainabilitystudies.com For the benzylation and coupling reactions, exploring greener solvent systems is a key area of improvement. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ncfinternational.it Microwave-assisted synthesis can sometimes reduce reaction times and energy input compared to conventional heating.

Use of Catalysis : Using catalytic reagents in place of stoichiometric ones is a core principle. jddhs.com The use of palladium catalysts in precursor synthesis is a good example. Developing recyclable catalysts can further enhance the greenness of the process.

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The effective purification and isolation of intermediates and the final product are critical for obtaining this compound with high purity. A combination of techniques is typically employed, capitalizing on the physicochemical properties of the target compound and any impurities.

Extraction : After the reaction, an aqueous work-up is common. Since the final product is a carboxylic acid, its solubility can be manipulated by adjusting the pH. It can be extracted from a neutral or acidic aqueous layer into an organic solvent (like ethyl acetate (B1210297) or dichloromethane). Conversely, it can be converted to its carboxylate salt with a base (e.g., NaOH, NaHCO₃) and extracted into an aqueous layer, leaving non-acidic impurities behind in the organic phase. The acid is then regenerated by re-acidification. lookchem.com

Crystallization/Recrystallization : This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes, leaving impurities dissolved in the mother liquor. lookchem.com For aromatic carboxylic acids, common solvents include ethanol, acetic acid, or toluene/hexane mixtures.

Chromatography : When crystallization is ineffective, chromatographic methods are used.

Column Chromatography : The crude material is passed through a column of stationary phase (typically silica (B1680970) gel). A solvent system (eluent) is chosen that allows the desired compound to separate from byproducts based on differences in polarity.

High-Performance Liquid Chromatography (HPLC) : For high-purity requirements, preparative HPLC is used. Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective for separating aromatic carboxylic acids. nih.gov The mobile phase is often a mixture of water (sometimes with a pH modifier like acetic or formic acid) and an organic solvent like acetonitrile or methanol. nih.gov

Table 3: Summary of Purification Techniques

| Technique | Principle | Application |

|---|---|---|

| Acid-Base Extraction | Differential solubility of the acid and its conjugate base salt in aqueous and organic phases. | Separating the acidic product from neutral or basic impurities. lookchem.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Bulk purification of the solid final product. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Isolation of intermediates and final product from reaction mixtures. |

| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Final polishing to achieve very high purity (>99%). nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for the structural determination of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments, their chemical shifts, and their coupling interactions. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the methyl protons.

The aromatic region will show complex splitting patterns due to the coupling between adjacent protons on the two aromatic rings. The protons on the substituted benzoic acid ring are influenced by the fluorine, benzyloxy, methyl, and carboxylic acid groups, leading to characteristic shifts. Similarly, the five protons of the benzyl group's phenyl ring will appear in the aromatic region. The methylene protons (-CH₂-) of the benzyloxy group are expected to appear as a singlet, as there are no adjacent protons to couple with. The methyl group (-CH₃) protons will also likely appear as a singlet. The acidic proton of the carboxylic acid group will typically be observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. Each carbon atom in the molecule, including the quaternary carbons, will produce a distinct signal. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atoms attached to the electronegative oxygen and fluorine atoms will also be deshielded and resonate at higher chemical shift values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Benzoic Acid Ring) | 6.8 - 8.0 | Multiplet |

| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-O, C-F) | 150 - 165 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methylene (-CH₂-) | 65 - 75 |

| Methyl (-CH₃) | 15 - 25 |

Analysis of Fluorine (¹⁹F) Chemical Shifts for Positional and Electronic Information

¹⁹F NMR spectroscopy is a powerful tool for compounds containing fluorine. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment and confirms its position on the aromatic ring. The presence of a single resonance in the ¹⁹F NMR spectrum would confirm the presence of a single fluorine atom in the molecule. The chemical shift value will be influenced by the neighboring substituents on the benzoic acid ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) or carbons (²JCF, ³JCF) can be observed in the ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.

Application of 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D-NMR techniques are indispensable for unambiguously establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the different fragments of the molecule, for example, by observing correlations from the methylene protons of the benzyloxy group to the carbons of the benzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could be used to confirm the through-space relationship between the methylene protons of the benzyloxy group and the protons on the benzoic acid ring, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound. By measuring the mass with high precision (typically to four or five decimal places), the elemental composition of the molecule can be unequivocally determined. This is a critical step in confirming the molecular formula, C₁₅H₁₃FO₃. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the proposed formula.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information that can be used to confirm the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected.

A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group as CO₂ and H₂O. Another prominent fragmentation would likely be the cleavage of the benzylic ether bond. This could result in the formation of a stable benzyl cation (m/z 91) or a fluorinated methylbenzoic acid radical cation after the loss of the benzyl group. The presence of these and other characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M-H]⁻ or [M+H]⁺ | 259 or 261 | Pseudomolecular ion |

| [M-COOH]⁺ | 215 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [M-C₇H₇]⁺ | 169 | Loss of the benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent chemical bonds. The analysis of these bands allows for the confirmation of the compound's structural features.

The most prominent feature for a carboxylic acid is the hydroxyl (O-H) stretching vibration, which typically appears as a very broad band in the region of 3300 to 2500 cm⁻¹. docbrown.info This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which often exist as dimers in the solid state. docbrown.info Superimposed on this broad O-H band, one would expect to see the sharper C-H stretching vibrations from the aromatic rings and the methyl and methylene groups around 3100-2850 cm⁻¹.

Another key diagnostic peak is the intense carbonyl (C=O) stretching vibration of the carboxylic acid group. For aromatic carboxylic acids, this absorption is typically observed in the range of 1710 to 1680 cm⁻¹. docbrown.info The exact position can be influenced by electronic effects of the substituents on the benzene (B151609) ring.

The spectrum will also contain absorptions related to the other functional groups. The C-O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. docbrown.info The ether linkage of the benzyloxy group will show a characteristic C-O-C stretching band, typically in the 1275-1000 cm⁻¹ region. Furthermore, the carbon-fluorine (C-F) bond, a key feature of this molecule, gives rise to a strong absorption, generally found in the 1400-1000 cm⁻¹ range.

Vibrations associated with the aromatic rings include C=C in-ring stretching peaks, which typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations (both in-plane and out-of-plane) of the substituted benzene rings provide further structural information in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic & Aliphatic C-H | C-H Stretch | 3100 - 2850 | Medium to Weak, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 | Medium |

| Aryl Ether (-O-Ar) | C-O-C Stretch | 1275 - 1200 | Strong |

| Alkyl Ether (-O-CH₂) | C-O-C Stretch | 1150 - 1085 | Strong |

| Carbon-Fluorine (C-F) | C-F Stretch | 1400 - 1000 | Strong |

| Carboxylic Acid (-COOH) | O-H Bend (out-of-plane) | ~920 | Medium, Broad |

X-ray Crystallography for Definitive Solid-State Structure Determination (if available)

As of this writing, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the extensive studies of benzoic acid and its substituted derivatives, a reliable prediction of its solid-state structure can be made. researchgate.netresearchgate.net

It is highly anticipated that this compound would crystallize to form centrosymmetric dimers in the solid state. researchgate.netnih.gov This structural motif is a hallmark of carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This dimerization is a dominant supramolecular synthon that dictates the primary packing arrangement.

Interactive Data Table: Expected Crystallographic Features Based on Analogous Structures

| Feature | Expected Observation | Rationale / Analogous Compound |

| Primary Supramolecular Motif | Centrosymmetric R²₂(8) carboxyl dimer | Common for nearly all benzoic acids. researchgate.netnih.gov |

| Hydrogen Bonding | Strong O-H···O interactions | Characteristic of carboxylic acid dimers. researchgate.net |

| Potential Weaker Interactions | C-H···O, C-H···F, π-π stacking | Observed in fluoro- and benzyloxy-substituted aromatics. researchgate.netnih.gov |

| Common Space Groups | P2₁/c, P-1 | Frequently observed for substituted benzoic acids. researchgate.net |

| Key Conformational Feature | Dihedral angle between the two aromatic rings | Defines the molecule's 3D shape in the solid state. nih.gov |

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Assessing the purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing benzoic acid derivatives. ekb.egthermofisher.com In this technique, the compound is separated based on its polarity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel column, is used with a polar mobile phase. ekb.eg The mobile phase is usually a mixture of an aqueous buffer (often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light strongly. ekb.eg

Interactive Data Table: Example RP-HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~230 nm or 254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption on the column. scholaris.cachromforum.org Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. lmaleidykla.ltlmaleidykla.lt

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., a nonpolar DB-5 or a mid-polarity DB-FFAP column) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. chromforum.org The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Interactive Data Table: Example GC Method Parameters (after Derivatization)

| Parameter | Typical Condition |

| Derivatization Agent | BSTFA (for TMS ester) or BF₃/Methanol (for methyl ester) |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 - 300 °C |

| Oven Program | e.g., Start at 100°C, ramp at 10°C/min to 280°C |

| Injection Mode | Split or Splitless |

Computational and Theoretical Investigations of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometric arrangement. These methods provide a static, gas-phase view of the molecule's preferred shapes and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to map out the conformational landscape. researchgate.net This landscape is defined by the potential energy surface as key dihedral angles are systematically rotated.

The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the benzyloxy group, the C-C bond connecting the carboxylic acid to the phenyl ring, and the C-O bond within the carboxylic acid itself. The presence of bulky and electronegative substituents at the ortho positions (2-fluoro and 6-benzyloxy) introduces significant steric hindrance and potential intramolecular interactions.

DFT calculations reveal that the substituents likely force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring to minimize steric clash. nih.gov Furthermore, intramolecular hydrogen bonds may form, for instance between the carboxylic acid proton and the ortho-fluorine atom, which can stabilize certain conformations over others. researchgate.netmdpi.com Studies on similar substituted benzoic acids have shown that conformations with such intramolecular contacts can be more stable. researchgate.net The calculations would identify several low-energy conformers, providing their relative stabilities (ΔE) and Boltzmann populations at a given temperature.

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a different approach to calculating electron correlation for higher accuracy in energy predictions. These methods are computationally more intensive but can be used to refine the geometries and relative energies of the conformers previously identified by DFT.

Ab initio calculations are also crucial for transition state analysis. By locating the saddle points on the potential energy surface that connect different stable conformers, these methods can determine the energy barriers for conformational interconversion. This information is vital for understanding the molecule's flexibility and the timescale on which it can change its shape at room temperature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions of this compound by solving Newton's equations of motion for the system. This allows for the exploration of its conformational dynamics in a more realistic, solvated environment.

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water) and its trajectory is simulated over nanoseconds or microseconds. These simulations reveal how the molecule folds, unfolds, and samples different conformations. They also provide detailed insight into the specific interactions between the solute and solvent, such as the formation and breaking of hydrogen bonds with water molecules at the carboxylic acid and ether oxygen sites. This is critical for understanding the molecule's solubility and how it presents itself to potential biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for identifying and characterizing the molecule, often in conjunction with experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, typically coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, meaning that the predicted spectra for different stable conformers can be distinct. By comparing calculated shifts with experimental data, the dominant conformation in solution can be inferred.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. jocpr.com This results in a theoretical infrared (IR) spectrum. Analysis of the vibrational modes associated with specific peaks can confirm the presence of functional groups, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether and acid groups. jocpr.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. This method calculates the energies of excited states, corresponding to the absorption of UV-Vis light. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the nature of these electronic transitions (e.g., π→π* transitions within the aromatic rings). nih.govscispace.com

Calculation of Physicochemical Descriptors

A range of physicochemical descriptors can be calculated computationally to predict the drug-like properties of a molecule. These parameters are essential in early-stage drug discovery for assessing a compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Descriptor | Predicted Value | Significance |

|---|---|---|

| pKa | ~3-4 | Predicts the ionization state of the carboxylic acid at physiological pH (7.4), affecting solubility and receptor interaction. |

| LogP (octanol-water partition coefficient) | ~4-5 | Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Estimates the surface area of polar atoms, correlating with transport properties like intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | ~5-7 | Measures molecular flexibility, which can impact binding affinity to a target protein. |

| Hydrogen Bond Donors | 1 | The carboxylic acid OH group can donate a hydrogen bond, a key interaction in molecular recognition. |

| Hydrogen Bond Acceptors | 3-4 | The carbonyl oxygen, ether oxygen, and potentially the fluorine atom can accept hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogs

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For this compound and its analogs, these models are invaluable for rational drug design.

To build a QSAR model, a library of analogs would be synthesized by modifying specific parts of the parent molecule (e.g., changing the substituent on the benzyl (B1604629) ring, altering the group at the 3-position). The biological activity of each analog would be measured experimentally. Simultaneously, a wide range of computational descriptors (electronic, steric, and hydrophobic) are calculated for each molecule. Mathematical models are then developed to find a correlation, such as:

Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) + ...

A successful QSAR model can predict the activity of new, unsynthesized analogs, guiding medicinal chemists to focus on the most promising structures. researchgate.net Similarly, QSPR models can predict properties like solubility or melting point, aiding in the development of compounds with desirable physical characteristics.

Chemical Reactivity and Derivatization Strategies for 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other acyl derivatives, which are pivotal for modulating the compound's physicochemical and biological properties.

Esterification: The conversion of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid to its corresponding esters can be achieved through various standard protocols. Acid-catalyzed esterification, often employing a simple alcohol in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

| Catalyst System | Alcohol | Reaction Conditions | Typical Yield |

| H₂SO₄ (catalytic) | Methanol | Reflux | Moderate to High |

| DCC/DMAP | Isopropanol | Room Temperature, CH₂Cl₂ | High |

| SOCl₂ then R'OH | Ethanol | 0 °C to Room Temperature | High |

Amidation: The formation of amides from this compound is a crucial transformation, frequently employed in the synthesis of biologically active molecules. This is typically accomplished by first activating the carboxylic acid, followed by the addition of a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide. For instance, the coupling of the acid with various amines has been a key step in the synthesis of novel therapeutic agents. A study on late-stage amination of drug-like benzoic acids has demonstrated the utility of iridium-catalyzed C-H activation for the synthesis of anilines, which can then undergo amidation reactions. nih.gov

Acid Chlorides: The synthesis of the acyl chloride of this compound is a gateway to a multitude of other functional groups. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). rsc.org Oxalyl chloride is another effective reagent for this conversion. The resulting acyl chloride is highly reactive and can be used in situ for subsequent reactions, such as Friedel-Crafts acylations or the formation of esters and amides with hindered alcohols and amines.

Anhydrides: Symmetric anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Mixed anhydrides, which are also useful activated intermediates, can be formed by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. These anhydrides serve as effective acylating agents under mild conditions.

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic oxygen and also offers a site for further functionalization.

The removal of the benzyl (B1604629) protecting group to unveil the corresponding phenol (B47542), 6-hydroxy-2-fluoro-3-methylbenzoic acid, is a critical step in many synthetic pathways. eontrading.uk The choice of deprotection method depends on the other functional groups present in the molecule.

Hydrogenolysis: Catalytic hydrogenolysis is a mild and efficient method for benzyl ether cleavage. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds cleanly to yield the phenol and toluene (B28343) as a byproduct. This method is advantageous due to its mild conditions and high selectivity.

Boron Tribromide: For substrates that are sensitive to catalytic hydrogenation, Lewis acids such as boron tribromide (BBr₃) provide a powerful alternative for cleaving benzyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. A novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid describes the use of boron tribromide for the demethylation of a methoxy (B1213986) group, a reaction that is analogous to the debenzylation of a benzyloxy group. tdcommons.org

| Reagent | Reaction Conditions | Key Advantages |

| H₂/Pd-C | Room Temperature, 1 atm H₂, Ethanol/Ethyl Acetate (B1210297) | Mild conditions, high yield, clean reaction |

| BBr₃ | -78 °C to Room Temperature, CH₂Cl₂ | Effective for hydrogenation-sensitive substrates |

While often employed as a protecting group, the benzyl moiety itself can be a target for functionalization, allowing for the introduction of additional chemical diversity.

Benzylic Bromination: The benzylic protons of the benzyloxy group are susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.comlibretexts.org This benzylic bromide can then serve as a handle for subsequent nucleophilic substitution reactions. Studies on the benzylic bromination of toluene derivatives have shown that various substituents on the aromatic ring are well-tolerated. masterorganicchemistry.combohrium.com

Reactions Involving the Aromatic Ring

The core aromatic ring of this compound can undergo substitution reactions, although the directing effects of the existing substituents must be carefully considered.

Electrophilic Aromatic Substitution: The substituents on the benzene (B151609) ring—benzyloxy, fluoro, methyl, and carboxylic acid—exert competing electronic and steric effects that influence the regioselectivity of electrophilic aromatic substitution (EAS). The benzyloxy and methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating but ortho-, para-directing. The carboxylic acid group is strongly deactivating and meta-directing. The interplay of these effects makes predicting the outcome of EAS reactions complex. In general, the most activating groups will dictate the position of substitution. libretexts.org However, the strongly deactivating nature of the carboxyl group can make the ring significantly less reactive towards electrophiles.

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) reaction, particularly if the aromatic ring is further activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is facilitated by the presence of the ortho-carboxylic acid group, which can stabilize the intermediate Meisenheimer complex. Strong nucleophiles are generally required for this transformation. Research on the nucleophilic aromatic substitution of unprotected ortho-fluoro/methoxy benzoic acids with organometallic reagents has shown that the fluoro group can be displaced to form new carbon-carbon bonds. researchgate.net

Electrophilic Aromatic Substitution (Influence of Fluoro, Methyl, and Benzyloxy Groups)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The substituents on the ring determine both the rate of reaction and the position (regioselectivity) of the new substituent. msu.eduwikipedia.org The effects of the substituents on this compound are multifaceted.

Activating and Deactivating Effects: Substituents are classified as activating if they increase the rate of EAS compared to benzene, and deactivating if they decrease the rate. pressbooks.pub This is governed by their ability to donate or withdraw electron density from the ring through inductive and resonance effects.

-OCH₂Ph (Benzyloxy group): The oxygen atom has lone pairs that can be donated into the aromatic ring via resonance (+M effect). This is a strong activating effect. libretexts.org

-CH₃ (Methyl group): This is an alkyl group that donates electron density through an inductive effect (+I effect), making it a weak activating group.

-COOH (Carboxylic acid group): This group is strongly electron-wthdrawing through both resonance and inductive effects, making it a strong deactivating group. quora.comyoutube.comdoubtnut.com

Directing Effects: The existing groups also direct incoming electrophiles to specific positions.

Ortho-, Para- Directors: Groups that donate electrons (activating groups) direct incoming electrophiles to the positions ortho and para to themselves. The benzyloxy and methyl groups are therefore ortho-, para- directors. The fluoro group, despite being deactivating, is also an ortho-, para- director. pressbooks.publibretexts.org

Meta- Director: Strongly deactivating groups like the carboxylic acid group direct incoming electrophiles to the meta position. youtube.comdoubtnut.com

In this compound, the positions are already substituted. The directing effects of the existing groups would guide any further substitution. The powerful activating benzyloxy group would strongly direct to its ortho and para positions. However, these positions are already occupied (C-2 and C-5). The methyl group directs to its ortho and para positions (C-2, C-4, and C-5). The fluoro group directs to its ortho and para positions (C-3 and C-5). The deactivating carboxylic acid group directs meta to itself (C-3 and C-5).

Considering the combined influence, the C-5 position is strongly activated by the ortho-directing benzyloxy group and the para-directing methyl group. The C-4 position is activated by the ortho-directing methyl group. The powerful activating effect of the benzyloxy group is the dominant factor. Therefore, electrophilic substitution, if it occurs, would most likely be directed to the C-5 position, despite the deactivating presence of the fluoro and carboxylic acid groups on the ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -OCH₂Ph | 6 | -I (weak) | +M (strong) | Strong Activator | Ortho, Para |

| -F | 2 | -I (strong) | +M (weak) | Deactivator | Ortho, Para |

| -CH₃ | 3 | +I (weak) | N/A | Weak Activator | Ortho, Para |

| -COOH | 1 | -I (moderate) | -M (moderate) | Strong Deactivator | Meta |

Nucleophilic Aromatic Substitution (e.g., related to fluorinated systems)

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult but is facilitated by the presence of strong electron-wthdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom at the C-2 position is a potential leaving group. The reactivity of this compound towards NAS is significantly enhanced by the presence of the carboxylic acid group at the C-1 position (ortho to the fluorine). The electron-wthdrawing nature of the carboxyl group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com The strong inductive effect of the fluorine atom itself also makes the ring more susceptible to nucleophilic attack. nih.govnih.gov Therefore, the fluorine atom could potentially be displaced by various nucleophiles, such as alkoxides, amines, or thiols, under suitable reaction conditions (e.g., heat, polar aprotic solvent). mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., for introducing additional aryl substituents)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, there are several potential avenues for such reactions.

While C-F bonds are generally strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, their activation has been an area of intense research. rsc.org Specialized palladium catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have been developed that can activate aryl fluorides for cross-coupling reactions, such as the Suzuki or Stille reactions. rsc.orgnih.gov These reactions could potentially be used to introduce new aryl or vinyl substituents at the C-2 position by replacing the fluorine atom.

Alternatively, the carboxylic acid group itself can be used in decarboxylative cross-coupling reactions. In these processes, the benzoic acid is coupled with an aryl halide, leading to the formation of a biaryl compound through the extrusion of carbon dioxide. acs.org This would involve replacing the -COOH group with a new aryl substituent. Furthermore, directed ortho-arylation reactions are also possible, where the carboxylic acid group directs the palladium catalyst to functionalize the adjacent C-H bond (at the C-6 position, though this is already substituted by the benzyloxy group). researchgate.net Given the substitution pattern, decarboxylative coupling or direct C-F coupling would be the more likely strategies for introducing additional aryl groups. researchgate.netresearchgate.net

Synthesis of Conjugates or Prodrugs for Biological Studies

The carboxylic acid functional group is an ideal handle for the synthesis of conjugates and prodrugs, which are often designed to improve the pharmacokinetic or pharmacodynamic properties of a parent molecule. nih.gov

Prodrug Strategies: A common strategy for carboxylic acids is esterification to create a prodrug. researchgate.netebrary.netuobabylon.edu.iq Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance absorption across biological membranes. These esters are designed to be cleaved in vivo by esterase enzymes, releasing the active carboxylic acid. uobabylon.edu.iq For this compound, the -COOH group could be esterified with various alcohols to modulate properties like solubility and cell permeability.

Conjugation Strategies: The carboxylic acid can also be converted to an activated species (e.g., an acid chloride or an active ester) and then coupled with an amine or alcohol on another molecule to form a stable amide or ester linkage. This is a common method for creating bioconjugates. For example, the compound could be conjugated to:

Amino acids or peptides: To potentially target peptide transporters.

Sugars or polyethylene (B3416737) glycol (PEG): To increase water solubility.

Targeting ligands: To direct the molecule to specific cells or tissues.

These derivatization strategies highlight the versatility of the carboxylic acid group for creating more complex molecules for biological evaluation.

Table 2: Potential Derivatization Strategies

| Reaction Type | Target Site | Potential Reagents | Potential Product Type |

| Electrophilic Aromatic Substitution | C-5 | HNO₃/H₂SO₄; Br₂/FeBr₃ | 5-Nitro or 5-Bromo derivative |

| Nucleophilic Aromatic Substitution | C-2 (C-F) | NaOMe, R₂NH, NaSR | 2-Methoxy, 2-Amino, or 2-Thioether derivative |

| Palladium Cross-Coupling | C-2 (C-F) | ArB(OH)₂, Pd catalyst, Ligand | 2-Aryl derivative |

| Decarboxylative Cross-Coupling | C-1 (C-COOH) | Ar-X, Pd/Cu catalyst | 1-Aryl derivative (biaryl) |

| Prodrug Synthesis | C-1 (-COOH) | R-OH, Acid catalyst | Ester prodrug |

| Conjugate Synthesis | C-1 (-COOH) | R-NH₂, Coupling agent | Amide conjugate |

Mechanistic Biological Investigations of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid and Its Analogs

In Vitro Screening Methodologies for Enzyme Inhibition or Receptor Binding

The in vitro evaluation of benzoic acid derivatives as potential therapeutic agents typically involves a variety of screening methodologies to assess their interaction with biological targets, primarily focusing on enzyme inhibition and receptor binding.

Characterization of Enzyme Kinetics and Specificity

The investigation of enzyme inhibition by benzoic acid analogs involves a systematic approach to understand the nature of the interaction. Kinetic assays are fundamental in determining whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed type of inhibition. This is often achieved by analyzing the enzyme's reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, followed by graphical analysis using methods like Michaelis-Menten or Lineweaver-Burk plots.

For instance, the inhibitory activity of substituted benzoic acid derivatives against the enzyme trans-sialidase from Trypanosoma cruzi has been evaluated using a continuous fluorimetric assay. mdpi.com This method relies on the enzyme-catalyzed hydrolysis of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA), where the inhibition is quantified by the reduction in fluorescent signal. mdpi.com Similarly, the inhibition of tyrosinase has been studied using an amperometric biosensor that detects the enzymatic reaction's product, with the decrease in current indicating the level of inhibition. nih.gov From such studies, key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined to quantify the inhibitor's potency. nih.govresearchgate.net

The specificity of an inhibitor is a crucial aspect of its characterization, and it is often assessed by testing the compound against a panel of related enzymes. For example, newly identified inhibitors of the protein phosphatase Slingshot were tested for selectivity against other phosphatases to ensure their targeted action. nih.gov

Receptor Binding Assays and Determination of Affinity

Receptor binding assays are essential for determining the affinity and specificity of a compound for its target receptor. giffordbioscience.com These assays typically involve a competitive binding format where the test compound competes with a known, often radiolabeled, ligand for binding to the receptor. merckmillipore.com The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of binding affinity parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). giffordbioscience.com

Non-radioactive methods are also employed. For example, spectrofluorimetric titration has been used to study the binding of substituted benzoic acids to bovine serum albumin (BSA), a model protein for plasma binding studies. nih.gov Other advanced techniques for characterizing ligand-receptor interactions include fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR). wikipedia.org These methods provide detailed information on the binding kinetics, including the association (kon) and dissociation (koff) rates of the ligand-receptor complex. giffordbioscience.com

Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For benzoic acid derivatives, SAR studies have provided insights into how different substituents on the aromatic ring influence their interaction with biological targets.

Impact of Substituent Variations (Fluoro, Methyl, Benzyloxy) on Bioactivity

The biological activity of benzoic acid derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.

Fluoro Group: The introduction of a fluorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. In a study of brartemicin analogues with anti-invasive activity, a 2,6-difluoro-substituted compound retained its biological activity. mdpi.com Another study on 1,3,4-oxadiazole (B1194373) derivatives as focal adhesion kinase (FAK) inhibitors found that an ortho-fluoro substituent resulted in better inhibitory activity compared to meta- or para-substituted analogues. mdpi.com However, in a series of pyrazole-based benzoic acid derivatives tested for antibacterial activity, fluoro-substituted compounds were found to be weak inhibitors. nih.gov

Benzyloxy Group: The presence of a larger, lipophilic group like benzyloxy can significantly impact bioactivity. In a study of 5-acetamido-2-hydroxy benzoic acid derivatives, the introduction of larger groups such as phenyl and benzyl (B1604629) was aimed at increasing selectivity for the cyclooxygenase 2 (COX-2) enzyme. mdpi.com A series of benzyl and benzoyl benzoic acid derivatives were developed as inhibitors of the bacterial RNA polymerase-sigma factor interaction, with the benzyl-containing compounds showing slightly superior antimicrobial activity, potentially due to greater structural flexibility. nih.gov

The following table summarizes the impact of these substituents on the bioactivity of various benzoic acid derivatives based on available literature.

| Substituent | Position | Compound Class | Biological Activity | Effect | Source |

| Fluoro | 2,6- | Brartemicin analogues | Anti-invasive | Maintained activity | mdpi.com |

| Fluoro | ortho | 1,3,4-Oxadiazole derivatives | FAK inhibition | Better than meta or para | mdpi.com |

| Fluoro | - | Pyrazole derivatives | Antibacterial | Weak inhibition | nih.gov |

| Benzyl | - | 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 inhibition | Aimed to increase selectivity | mdpi.com |

| Benzyl | - | Benzyl benzoic acids | Antimicrobial | Slightly superior to benzoyl | nih.gov |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For various classes of bioactive benzoic acid derivatives, key pharmacophoric features have been identified.